molecular formula C14H16ClNO5S B2973455 5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1226437-73-5

5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2973455
CAS No.: 1226437-73-5
M. Wt: 345.79
InChI Key: HPUAKBIKARSUCC-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide (hereafter referred to as the "target compound") is a benzenesulfonamide derivative characterized by:

  • A 5-chloro-2-methoxybenzene core, which is common in bioactive sulfonamides due to its electron-withdrawing and hydrophobic properties.
  • An N-substituted 2-hydroxyethyl group bearing a 5-methylfuran-2-yl moiety. This substituent introduces hydrogen-bonding capacity (via the hydroxyl group) and aromatic heterocyclic character (via the furan ring).

Modifications to introduce the furan-containing side chain likely involve multi-step alkylation or coupling reactions.

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5S/c1-9-3-5-12(21-9)11(17)8-16-22(18,19)14-7-10(15)4-6-13(14)20-2/h3-7,11,16-17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUAKBIKARSUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base.

    Chlorination: The final step involves the selective chlorination of the aromatic ring using reagents like thionyl chloride or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chlorine atom can produce a variety of substituted aromatic compounds.

Scientific Research Applications

5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The furan ring and methoxy group can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below highlights structural and functional differences between the target compound and related sulfonamides:

Compound Name (CAS/Reference) Substituent on Sulfonamide Nitrogen Molecular Weight Key Biological Activities Physicochemical Properties References
Target compound 2-Hydroxy-2-(5-methylfuran-2-yl)ethyl 384.85 (calc.) Not explicitly reported; inferred antimicrobial/antihypertensive potential Hydrophilic (hydroxyl group) and moderate lipophilicity (furan)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (CAS: Not provided) None (direct attachment to benzene) 297.76 Herbicidal, anticonvulsant Low water solubility; high crystallinity
Tamsulosin Hydrochloride (CAS: 106463-17-6) (R)-2-[2-(2-Ethoxyphenoxy)ethylamino]propyl 444.98 α1-Adrenergic antagonist (urinary retention) Sparingly soluble in water; pKa = 8.37 (amine), 10.23 (sulfonamide)
5-Chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzenesulfonamide HCl (CAS: 62833-47-0) 2-(Dimethylamino)ethyl 324.25 Antihypertensive, antimicrobial High solubility in polar solvents (ionizable tertiary amine)
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS: 723744-93-2) 2-Phenylethyl 339.84 Antimicrobial (inferred) High lipophilicity (aromatic substituent)

Biological Activity

5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound primarily includes its effects on various enzyme systems, particularly in relation to parasitic infections and potential anti-cancer properties.

Enzyme Inhibition

Research indicates that the compound exhibits significant inhibition against Trypanothione reductase (TryR), an enzyme crucial for the survival of certain parasites such as Trypanosoma brucei, which causes African sleeping sickness. The IC50 values reported for related compounds suggest a promising lead for further development in this area.

CompoundR1R2R3R4TryR IC50 (μM)
1CH2CH2NMe26-Br5′-Methyl-furan-2-ylH1.7
8CH2CH2NMe26-Cl5′-Methyl-furan-2-ylH3.1
..................

The data indicates that modifications in the substituents significantly affect the inhibitory potency, with small alkyl groups enhancing activity while larger groups reduce it .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets through hydrogen bonding and π-stacking interactions. These interactions are vital for the binding affinity and subsequent inhibition of enzymatic activity.

Case Studies

  • Anti-parasitic Activity : In a study focused on various sulfonamide derivatives, it was found that compounds similar to this compound displayed effective inhibition against Trypanosoma species, suggesting a potential therapeutic application in treating tropical diseases .
  • Cancer Research : Preliminary studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cell lines, although specific data on this compound remains limited. Further investigation is needed to elucidate its role in cancer therapy.

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